4-[BIS(4-FLUOROPHENYL)METHYL]-N-(2-FURYLMETHYL)TETRAHYDRO-1(2H)-PYRAZINECARBOXAMIDE
Overview
Description
4-[BIS(4-FLUOROPHENYL)METHYL]-N-(2-FURYLMETHYL)TETRAHYDRO-1(2H)-PYRAZINECARBOXAMIDE is a complex organic compound characterized by its unique structure, which includes fluorophenyl groups, a furan ring, and a tetrahydropyrazinecarboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[BIS(4-FLUOROPHENYL)METHYL]-N-(2-FURYLMETHYL)TETRAHYDRO-1(2H)-PYRAZINECARBOXAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of bis(4-fluorophenyl)methanol with a suitable amine to form the corresponding amide. This intermediate is then subjected to further reactions to introduce the furan and tetrahydropyrazinecarboxamide groups .
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of catalysts, improved reaction conditions, and purification techniques to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
4-[BIS(4-FLUOROPHENYL)METHYL]-N-(2-FURYLMETHYL)TETRAHYDRO-1(2H)-PYRAZINECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents to modify the functional groups.
Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl and furan moieties
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
4-[BIS(4-FLUOROPHENYL)METHYL]-N-(2-FURYLMETHYL)TETRAHYDRO-1(2H)-PYRAZINECARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials and as a precursor for other complex molecules
Mechanism of Action
The mechanism of action of 4-[BIS(4-FLUOROPHENYL)METHYL]-N-(2-FURYLMETHYL)TETRAHYDRO-1(2H)-PYRAZINECARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Bis(4-fluorophenyl)methanol: Shares the fluorophenyl groups but lacks the furan and tetrahydropyrazinecarboxamide moieties.
1-Bis(4-fluorophenyl)methyl piperazine: Contains the fluorophenyl groups and a piperazine ring, differing in the overall structure and functional groups
Uniqueness
4-[BIS(4-FLUOROPHENYL)METHYL]-N-(2-FURYLMETHYL)TETRAHYDRO-1(2H)-PYRAZINECARBOXAMIDE is unique due to its combination of fluorophenyl, furan, and tetrahydropyrazinecarboxamide groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
4-[bis(4-fluorophenyl)methyl]-N-(furan-2-ylmethyl)piperazine-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23F2N3O2/c24-19-7-3-17(4-8-19)22(18-5-9-20(25)10-6-18)27-11-13-28(14-12-27)23(29)26-16-21-2-1-15-30-21/h1-10,15,22H,11-14,16H2,(H,26,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKISVCDYRGQRLF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)C(=O)NCC4=CC=CO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23F2N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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